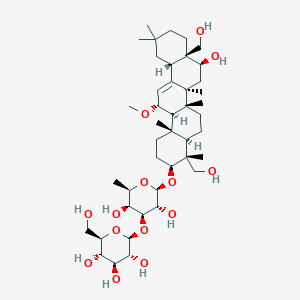
saikosaponin B3
Descripción general
Descripción
Saikosaponin B3 is a saikosaponin isolated from Bupleurum Root and has analgesic properties . Saikosaponins represent a group of oleanane derivatives, usually as glucosides, which are commonly found in medicinal plants Bupleurum spp .
Synthesis Analysis
Saikosaponin biosynthesis in Bupleurum chinense has been investigated using transcriptome and metabolome analysis . The study identified key genes involved in the biosynthesis of saikosaponins, providing insights into the metabolic pathways of these compounds .Molecular Structure Analysis
The molecular structure of saikosaponin B3 has been analyzed using computational methods . Molecular docking studies have been performed on the crystal structures of various proteins to understand the interactions of saikosaponin B3 .Physical And Chemical Properties Analysis
Saikosaponin B3 is a white crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents . Its molecular formula is C43H72O14 and its molecular weight is 813.0 g/mol .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Saikosaponin B3 has been shown to exhibit significant anti-inflammatory properties. This is particularly relevant in the treatment of chronic inflammatory diseases such as arthritis and asthma. The compound works by modulating various inflammatory pathways, including the inhibition of NF-κB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival .
Antitumor Activities
Research has indicated that saikosaponin B3 possesses antitumor activities. It can induce apoptosis in cancer cells and inhibit tumor growth. This is achieved through the regulation of cancer cell signaling pathways, such as MAPK, which are crucial for cell proliferation and survival .
Antiviral Effects
Saikosaponin B3 has been studied for its antiviral effects, particularly against viruses that cause respiratory and liver diseases. The compound interferes with the viral replication process, thereby reducing the viral load and alleviating the symptoms of viral infections .
Immunoregulation
The immunomodulatory effect of saikosaponin B3 is another area of interest. It can enhance the body’s immune response to pathogens or, conversely, suppress the immune system when it is overactive, as in autoimmune diseases. This dual action makes it a valuable compound for managing a variety of immune-related conditions .
Neuroregulation
Saikosaponin B3 has shown promise in neuroregulation , with potential applications in neurodegenerative diseases like Alzheimer’s and Parkinson’s. It may protect nerve cells from damage and improve cognitive functions by influencing neurotransmitter systems .
Hepatoprotective Effects
The hepatoprotective properties of saikosaponin B3 make it beneficial for liver health. It can protect the liver from toxic substances, reduce liver inflammation, and promote liver regeneration. This is particularly useful in the treatment of liver diseases such as hepatitis .
Antidepressant Effects
Emerging research suggests that saikosaponin B3 may have antidepressant effects. By influencing the central nervous system, it could potentially be used to alleviate symptoms of depression and anxiety, offering an alternative to traditional antidepressant medications .
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics and pharmacodynamics of saikosaponin B3 is crucial for its development as a therapeutic agent. Studies are focused on improving its bioavailability and half-life, which are essential for achieving the desired therapeutic effects in clinical settings .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Saikosaponins, including saikosaponin B3, have attracted increasing attention due to their broad activity and favorable safety profile . Future research is expected to focus on the production of novel saikosaponin-based anti-inflammatory, efficacious anticancer, and anti-novel-coronavirus agents with improved efficacy and reduced toxicity .
Propiedades
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,12aS,14R,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H72O14/c1-21-29(48)34(57-36-32(51)31(50)30(49)25(18-44)55-36)33(52)37(54-21)56-28-10-11-39(4)26(40(28,5)19-45)9-12-41(6)35(39)24(53-8)15-22-23-16-38(2,3)13-14-43(23,20-46)27(47)17-42(22,41)7/h15,21,23-37,44-52H,9-14,16-20H2,1-8H3/t21-,23+,24-,25-,26-,27+,28+,29+,30-,31+,32-,33-,34+,35-,36+,37+,39+,40+,41-,42-,43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQYFMRUYWFXGT-ZGFARVGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(C=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)OC)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3[C@@H](C=C5[C@]4(C[C@@H]([C@@]6([C@H]5CC(CC6)(C)C)CO)O)C)OC)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H72O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316913 | |
| Record name | Saikosaponin B3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
813.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
saikosaponin B3 | |
CAS RN |
58316-42-0 | |
| Record name | Saikosaponin B3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58316-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Saikosaponin B3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




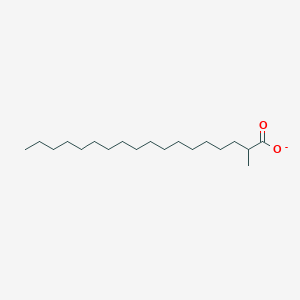
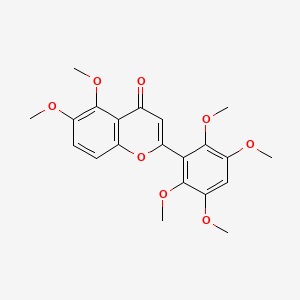
![[(1R,2R,4R,6S,7S,9R,10R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate](/img/structure/B1261871.png)
![(2S,6R,9S,10S)-4,10-dibromo-9-chloro-2,5,5,9-tetramethylspiro[5.5]undec-3-en-1-one](/img/structure/B1261874.png)
![[(3aR,6E,9R,10E,14E,15aS)-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-9-yl] acetate](/img/structure/B1261875.png)
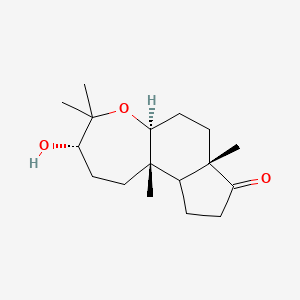

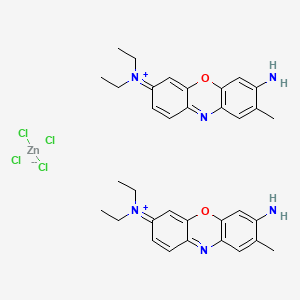

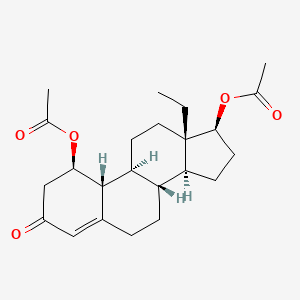
![(9R,10S,13R,14R,17R)-10,13,15-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthrene-3,15-diol](/img/structure/B1261885.png)
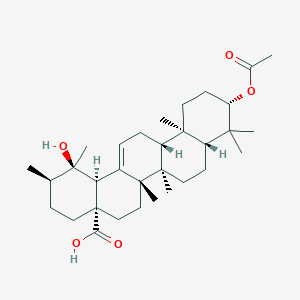
![5-Hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one](/img/structure/B1261888.png)